molecular formula C16H23NO2 B5404675 (3S*,4R*)-3-benzyl-4-methyl-1-propionyl-4-piperidinol

(3S*,4R*)-3-benzyl-4-methyl-1-propionyl-4-piperidinol

Cat. No. B5404675
M. Wt: 261.36 g/mol
InChI Key: NAGJAXHBILUQRY-GOEBONIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-3-benzyl-4-methyl-1-propionyl-4-piperidinol is a chemical compound that belongs to the class of opioids. It is a synthetic compound that has been developed for research purposes. This compound has been found to have analgesic properties, which makes it a potential candidate for the treatment of pain.

Mechanism of Action

The mechanism of action of (3S*,4R*)-3-benzyl-4-methyl-1-propionyl-4-piperidinol is not fully understood. However, it is believed to work by binding to the mu-opioid receptor in the brain. This results in the activation of the receptor, which leads to the inhibition of pain signals. It is also believed to work by inhibiting the release of neurotransmitters, such as dopamine, which are involved in the perception of pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S*,4R*)-3-benzyl-4-methyl-1-propionyl-4-piperidinol include pain relief, sedation, and respiratory depression. It has also been found to have antitussive properties, which means it can suppress coughing. In addition, it has been found to have an effect on the immune system, specifically on the production of cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using (3S*,4R*)-3-benzyl-4-methyl-1-propionyl-4-piperidinol in lab experiments is that it has analgesic properties, which makes it a potential candidate for the treatment of pain. It has also been found to have antitussive properties, which makes it a potential candidate for the treatment of cough. However, one limitation of using this compound in lab experiments is that it can cause respiratory depression, which can be dangerous if not monitored closely.

Future Directions

There are several future directions for the research of (3S*,4R*)-3-benzyl-4-methyl-1-propionyl-4-piperidinol. One direction is to further investigate its mechanism of action and how it interacts with the mu-opioid receptor in the brain. Another direction is to investigate its potential as a treatment for anxiety and insomnia. Additionally, further research could be done to investigate its potential as a treatment for other conditions, such as neuropathic pain and cancer pain.

Synthesis Methods

The synthesis of (3S*,4R*)-3-benzyl-4-methyl-1-propionyl-4-piperidinol involves several steps. The first step involves the reaction of 4-piperidone with benzyl bromide in the presence of potassium carbonate. This results in the formation of N-benzyl-4-piperidone. The second step involves the reaction of N-benzyl-4-piperidone with propionyl chloride in the presence of triethylamine. This results in the formation of N-benzyl-3-propionyl-4-piperidone. The final step involves the reduction of N-benzyl-3-propionyl-4-piperidone with sodium borohydride in the presence of acetic acid. This results in the formation of (3S*,4R*)-3-benzyl-4-methyl-1-propionyl-4-piperidinol.

Scientific Research Applications

(3S*,4R*)-3-benzyl-4-methyl-1-propionyl-4-piperidinol has been used in several scientific research studies. It has been found to have analgesic properties, which makes it a potential candidate for the treatment of pain. It has also been found to have antitussive properties, which makes it a potential candidate for the treatment of cough. In addition, it has been found to have sedative properties, which makes it a potential candidate for the treatment of anxiety and insomnia.

properties

IUPAC Name

1-[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-15(18)17-10-9-16(2,19)14(12-17)11-13-7-5-4-6-8-13/h4-8,14,19H,3,9-12H2,1-2H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGJAXHBILUQRY-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C(C1)CC2=CC=CC=C2)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CC[C@@]([C@H](C1)CC2=CC=CC=C2)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-3-benzyl-4-methyl-1-propionyl-4-piperidinol

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